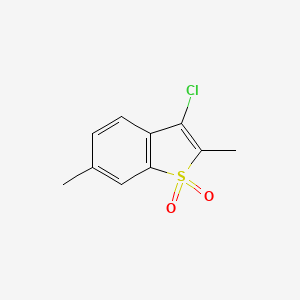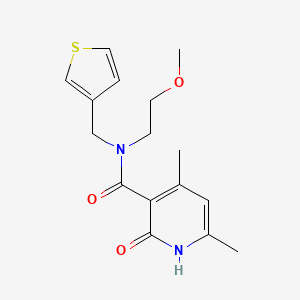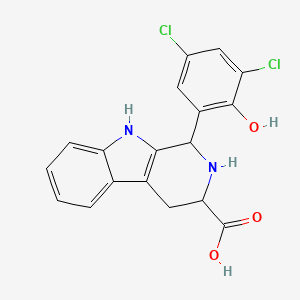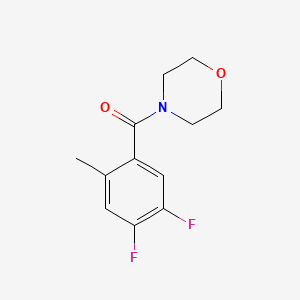![molecular formula C13H12N2O4S2 B5506085 4-{[(4-acetylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5506085.png)
4-{[(4-acetylphenyl)amino]sulfonyl}-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sulfonamides, including compounds similar to 4-{[(4-acetylphenyl)amino]sulfonyl}-2-thiophenecarboxamide, involves the formation of sulfonyl derivatives. Recent advances in cyclic sulfinic acid derivatives (sultines and cyclic sulfinamides) highlight the development of new synthesis methods for sulfur-containing compounds, including sulfoxides, sulfones, sulfinates, and thioethers, which are crucial for creating a wide range of sulfonamide derivatives (Zhang et al., 2023).
Molecular Structure Analysis
The molecular structure of sulfonamides, characterized by the presence of a sulfonyl group attached to an amine, is crucial for their biological activity. The flexibility in the chemical structure of sulfonamides allows for a wide range of biological activities and applications. The structure-activity relationship (SAR) is a key focus in the development of new sulfonamide derivatives, aiming to optimize their pharmacological properties.
Chemical Reactions and Properties
Sulfonamides undergo various chemical reactions, including sulfonation, acylation, and amidation, which are essential for modifying their chemical and biological properties. These reactions are fundamental in the synthesis and development of sulfonamide-based drugs and other applications.
Physical Properties Analysis
The physical properties of sulfonamides, such as solubility, melting point, and crystallinity, are influenced by their molecular structure and substituents. These properties are critical in determining the compound's suitability for different applications, including pharmaceuticals, where solubility and bioavailability are of paramount importance.
Chemical Properties Analysis
Sulfonamides exhibit a wide range of chemical properties, including antibacterial, antifungal, and anticancer activities. The presence of the sulfonamide group contributes to their ability to act as inhibitors of various enzymes, which is a key mechanism underlying their pharmacological effects. The versatility of sulfonamides is further demonstrated by their application in different fields, such as chemotherapy, where they serve as potent anticancer agents (Carta et al., 2012).
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of derivatives related to 4-{[(4-acetylphenyl)amino]sulfonyl}-2-thiophenecarboxamide have been extensively studied. For instance, the Gewald synthesis methodology has been applied to synthesize novel targets including 2-aminothiophene derivatives, showcasing the compound's utility in generating structurally diverse molecules with potential biological activities. These compounds have been characterized using various spectroscopic methods, providing insights into their molecular structures and properties (Khalifa & Algothami, 2020).
Antitumor Activity
The antitumor potential of derivatives has been a significant area of research. Novel thiophene-containing compounds synthesized through reactions involving malononitrile and CS2 have been evaluated for their cytotoxic effects against cancer cell lines. These studies suggest that such compounds, closely related to the core structure of interest, possess nontoxic profiles and could serve as bases for further anticancer agent development (Mabkhot et al., 2016).
Carbonic Anhydrase Inhibition
Research on halogenated sulfonamides, which share a functional group similarity with 4-{[(4-acetylphenyl)amino]sulfonyl}-2-thiophenecarboxamide, has shown inhibition of the carbonic anhydrase IX isozyme. This isozyme is associated with tumor growth, suggesting the compound's derivatives could have therapeutic applications as antitumor agents by inhibiting tumor-associated enzymes (Ilies et al., 2003).
Polymer Synthesis
The compound's derivatives have also found applications in polymer synthesis. A study involving the synthesis of aromatic poly(sulfone sulfide amide imide)s highlighted the use of diamine monomers derived from similar thiophene-containing compounds. These polymers exhibit solubility and thermal stability, indicating potential applications in advanced technological fields (Mehdipour-Ataei & Hatami, 2007).
Antimicrobial Activity
Derivatives of 4-{[(4-acetylphenyl)amino]sulfonyl}-2-thiophenecarboxamide have been explored for their antimicrobial activity. The synthesis of new Schiff bases from similar compounds and their evaluation against various microbial strains provide a foundation for developing new antimicrobial agents (Arora et al., 2013).
Propriétés
IUPAC Name |
4-[(4-acetylphenyl)sulfamoyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S2/c1-8(16)9-2-4-10(5-3-9)15-21(18,19)11-6-12(13(14)17)20-7-11/h2-7,15H,1H3,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEXBWOYHOMMKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CSC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Acetylphenyl)sulfamoyl]thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)acetamide](/img/structure/B5506019.png)
![3-(ethylthio)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5506026.png)


![[3-(1-benzyl-1H-benzimidazol-2-yl)propyl]formamide](/img/structure/B5506053.png)

![isopropyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate](/img/structure/B5506069.png)
![2-[(4-chlorobenzyl)oxy]-4-(diethylamino)benzaldehyde thiosemicarbazone](/img/structure/B5506077.png)
![7-fluoro-2-methyl-3-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethyl)-1H-indole](/img/structure/B5506092.png)
![6-[(4-pyrazin-2-ylpiperazin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5506095.png)

![methyl 4-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5506109.png)
![1-{[4-(methylthio)phenyl]sulfonyl}-4-(1-piperidinylcarbonyl)piperidine](/img/structure/B5506116.png)
